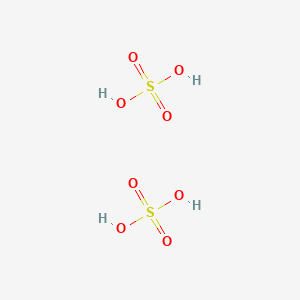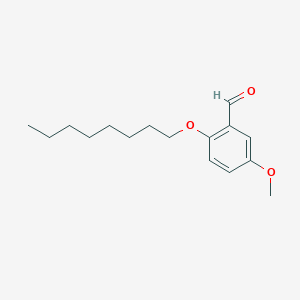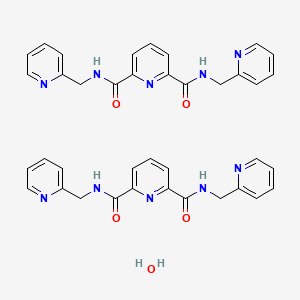
sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, known in antiquity as oil of vitriol, is a mineral acid composed of sulfur, oxygen, and hydrogen, with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is miscible with water. This compound is one of the most important industrial chemicals, used in a wide range of applications from fertilizer production to chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid is primarily produced by the contact process, which involves three main steps:
Preparation of sulfur dioxide: Sulfur dioxide is prepared by burning sulfur in the presence of excess air. [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]
Conversion of sulfur dioxide to sulfur trioxide: Sulfur dioxide reacts with oxygen in the presence of a vanadium pentoxide catalyst at temperatures between 400°C and 450°C. [ 2\text{SO}_2 + \text{O}_2 \leftrightarrow 2\text{SO}_3 ]
Conversion of sulfur trioxide to this compound: Sulfur trioxide is absorbed in concentrated this compound to form oleum, which is then diluted with water to produce this compound. [ \text{H}_2\text{SO}_4 + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_7 ] [ \text{H}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{H}_2\text{SO}_4 ]
Chemical Reactions Analysis
Sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: this compound acts as a strong oxidizing agent, especially at high concentrations. For example, it oxidizes metals such as copper and zinc. [ \text{Cu} + 2\text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + 2\text{H}_2\text{O} + \text{SO}_2 ]
Dehydration: this compound is a powerful dehydrating agent, removing water from organic compounds such as sugars. [ \text{C}{12}\text{O}_6 \xrightarrow{\text{H}_2\text{SO}_4} 6\text{C} + 6\text{H}_2\text{O} ]
Substitution: this compound can react with salts to produce hydrogen chloride gas. [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HCl} ]
Scientific Research Applications
Sulfuric acid is widely used in scientific research and industrial applications:
Biology: this compound is used in the preparation of biological samples for analysis.
Medicine: It is used in the production of certain pharmaceuticals and in the treatment of wastewater.
Industry: This compound is essential in the production of fertilizers, detergents, and explosives.
Mechanism of Action
Sulfuric acid exerts its effects through several mechanisms:
Dehydration: It removes water from organic compounds, leading to charring and carbonization.
Oxidation: It acts as an oxidizing agent, converting metals and other substances to their oxidized forms.
Comparison with Similar Compounds
Sulfuric acid can be compared with other strong acids such as:
Hydrochloric acid (HCl): A strong acid used in metal pickling and cleaning.
Nitric acid (HNO₃): A strong oxidizing agent used in the production of fertilizers and explosives.
Phosphoric acid (H₃PO₄): A weaker acid used in food additives and rust removal.
This compound is unique due to its strong dehydrating properties and its ability to act as both an oxidizing and dehydrating agent.
Properties
CAS No. |
384858-26-8 |
|---|---|
Molecular Formula |
H4O8S2 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
sulfuric acid |
InChI |
InChI=1S/2H2O4S/c2*1-5(2,3)4/h2*(H2,1,2,3,4) |
InChI Key |
CBXWGGFGZDVPNV-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)




![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)


